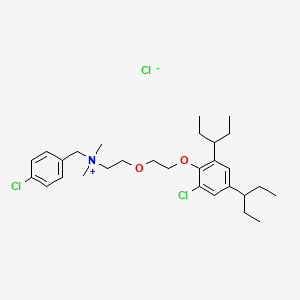

Ammonium, (p-chlorobenzyl)(2-(2-(6-chloro-2,4-bis(1-ethylpropyl)phenoxy)ethoxy)ethyl)dimethyl-, chloride

説明

This compound is a quaternary ammonium salt characterized by a complex structure featuring a p-chlorobenzyl group, a dimethylammonium moiety, and a branched ether chain with 6-chloro-2,4-bis(1-ethylpropyl)phenoxy substituents. Quaternary ammonium compounds (QACs) are widely recognized for their cationic nature, enabling interactions with microbial membranes and organic substrates . The presence of chlorine atoms and branched alkyl/aryl groups may enhance lipid solubility, improving penetration into bacterial cell walls or organic matrices. However, the compound’s specific bioactivity and physicochemical properties remain underexplored in the provided evidence, necessitating extrapolation from structural analogs.

特性

CAS番号 |

66902-76-9 |

|---|---|

分子式 |

C29H44Cl3NO2 |

分子量 |

545.0 g/mol |

IUPAC名 |

2-[2-[2-chloro-4,6-di(pentan-3-yl)phenoxy]ethoxy]ethyl-[(4-chlorophenyl)methyl]-dimethylazanium;chloride |

InChI |

InChI=1S/C29H44Cl2NO2.ClH/c1-7-23(8-2)25-19-27(24(9-3)10-4)29(28(31)20-25)34-18-17-33-16-15-32(5,6)21-22-11-13-26(30)14-12-22;/h11-14,19-20,23-24H,7-10,15-18,21H2,1-6H3;1H/q+1;/p-1 |

InChIキー |

IIUJHNCIGNJERC-UHFFFAOYSA-M |

正規SMILES |

CCC(CC)C1=CC(=C(C(=C1)Cl)OCCOCC[N+](C)(C)CC2=CC=C(C=C2)Cl)C(CC)CC.[Cl-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (p-chlorobenzyl)(2-(2-(6-chloro-2,4-bis(1-ethylpropyl)phenoxy)ethoxy)ethyl)dimethyl-, chloride typically involves multiple steps, including the preparation of intermediate compounds. The process often starts with the chlorination of benzyl compounds, followed by etherification and ammonium salt formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and safety of the final product.

化学反応の分析

Types of Reactions

Ammonium, (p-chlorobenzyl)(2-(2-(6-chloro-2,4-bis(1-ethylpropyl)phenoxy)ethoxy)ethyl)dimethyl-, chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various chlorinated phenoxy compounds, while substitution reactions can produce a range of ammonium salts with different anions.

科学的研究の応用

Ammonium, (p-chlorobenzyl)(2-(2-(6-chloro-2,4-bis(1-ethylpropyl)phenoxy)ethoxy)ethyl)dimethyl-, chloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

作用機序

The mechanism of action of Ammonium, (p-chlorobenzyl)(2-(2-(6-chloro-2,4-bis(1-ethylpropyl)phenoxy)ethoxy)ethyl)dimethyl-, chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

類似化合物との比較

Structural and Functional Analogues

2.1. Ammonium, (4-chloro-2-butynyl)dimethylhexadecyl-, chloride ()

- Structural Differences :

- Property Implications: Lipophilicity: The target’s branched phenoxy-ethoxy chain and bulky bis(1-ethylpropyl) groups likely increase logP compared to the linear hexadecyl chain in . Antimicrobial Activity: Longer alkyl chains (e.g., hexadecyl) in QACs correlate with stronger Gram-positive bacterial inhibition. The target’s aromatic chloro groups may broaden efficacy to Gram-negative strains due to enhanced membrane disruption .

Benzalkonium Chloride (Common QAC)

- Structural Differences : Benzalkonium chloride has a simpler structure with a benzyl group and a straight alkyl chain (C12–C14). The target compound replaces the benzyl group with p-chlorobenzyl and incorporates a polyether chain .

- Property Implications :

Data Table: Hypothetical Comparative Properties

Mechanistic Insights from Structural Similarity Methods ()

- Electronic Effects : The p-chlorobenzyl group introduces electron-withdrawing effects, stabilizing the ammonium cation and enhancing electrostatic interactions with negatively charged phospholipids .

Limitations of Comparison

- No direct bioactivity data for the target compound are available in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。